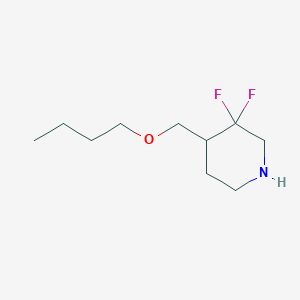![molecular formula C25H28N2O2 B14118481 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]](/img/structure/B14118481.png)
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] is a complex organic compound featuring a seven-membered nitrogen-containing ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] can be achieved through various methods. One notable approach involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination. This method employs enantiocomplementary imine reductases to achieve high enantioselectivity . Another method involves the intermolecular amphoteric diamination of allenes to access a wide range of racemic 1,4-diazepanes in one step .
Industrial Production Methods: Industrial production of this compound typically involves the use of chiral stationary phase HPLC resolution, classical resolution, and ruthenium-catalyzed intramolecular asymmetric reductive amination . These methods are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the cyclopropyl groups in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of enzyme inhibitors and receptor antagonists. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer . Additionally, this compound finds applications in the pharmaceutical industry as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] include other 1,4-diazepane derivatives such as 1,4-Diazepane-1,4-diylbis{[4-(phenylsulfonyl)phenyl]methanone} and 1,4-Diazepane-1,4-diylbis{[2-(pentyloxy)phenyl]methanone} .
Uniqueness: What sets 1,4-Diazepane-1,4-diylbis[(2-phenylcyclopropyl)methanone] apart from similar compounds is its unique structural features, including the phenylcyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H28N2O2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
[4-(2-phenylcyclopropanecarbonyl)-1,4-diazepan-1-yl]-(2-phenylcyclopropyl)methanone |
InChI |
InChI=1S/C25H28N2O2/c28-24(22-16-20(22)18-8-3-1-4-9-18)26-12-7-13-27(15-14-26)25(29)23-17-21(23)19-10-5-2-6-11-19/h1-6,8-11,20-23H,7,12-17H2 |
Clave InChI |
HKGAXHBTPDPOFM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN(C1)C(=O)C2CC2C3=CC=CC=C3)C(=O)C4CC4C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzamide](/img/structure/B14118414.png)
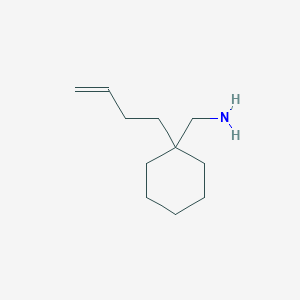
![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)
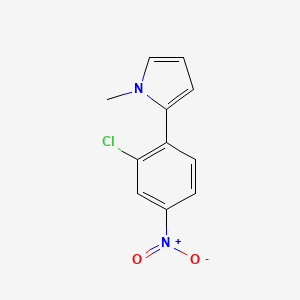
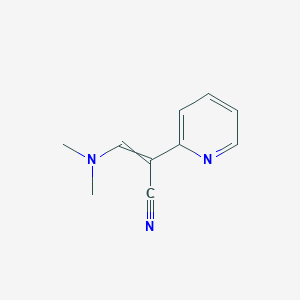
![(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one](/img/structure/B14118443.png)
![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)
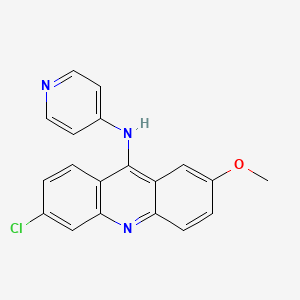
![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118469.png)
![N-[(1Z,2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]aniline](/img/structure/B14118476.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14118488.png)
